molecular formula C14H18BrNOS B14913665 1-(Azepan-1-yl)-2-((4-bromophenyl)thio)ethan-1-one

1-(Azepan-1-yl)-2-((4-bromophenyl)thio)ethan-1-one

Katalognummer: B14913665
Molekulargewicht: 328.27 g/mol
InChI-Schlüssel: APPHGNHMDLJGPH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Azepan-1-yl)-2-((4-bromophenyl)thio)ethan-1-one is an organic compound that features a seven-membered azepane ring, a brominated phenyl group, and a thioether linkage. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their unique chemical properties and potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Azepan-1-yl)-2-((4-bromophenyl)thio)ethan-1-one typically involves the following steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Thioether Linkage: The thioether linkage is introduced by reacting a suitable thiol with a halogenated precursor.

    Bromination of the Phenyl Group: The brominated phenyl group can be introduced through electrophilic aromatic substitution reactions using bromine or brominating agents.

Industrial Production Methods

Industrial production methods for such compounds may involve optimized reaction conditions, including the use of catalysts, solvents, and temperature control to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

1-(Azepan-1-yl)-2-((4-bromophenyl)thio)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

1-(Azepan-1-yl)-2-((4-bromophenyl)thio)ethan-1-one may have applications in various fields, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Wirkmechanismus

The mechanism of action of 1-(Azepan-1-yl)-2-((4-bromophenyl)thio)ethan-1-one would depend on its specific interactions with molecular targets. Potential mechanisms could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(Azepan-1-yl)-2-phenylethan-1-one: Lacks the bromine and thioether groups.

    1-(Piperidin-1-yl)-2-((4-bromophenyl)thio)ethan-1-one: Contains a six-membered piperidine ring instead of the azepane ring.

    1-(Azepan-1-yl)-2-((4-chlorophenyl)thio)ethan-1-one: Contains a chlorine atom instead of a bromine atom.

Uniqueness

1-(Azepan-1-yl)-2-((4-bromophenyl)thio)ethan-1-one is unique due to the combination of its azepane ring, brominated phenyl group, and thioether linkage, which may impart distinct chemical and biological properties compared to similar compounds.

Eigenschaften

Molekularformel

C14H18BrNOS

Molekulargewicht

328.27 g/mol

IUPAC-Name

1-(azepan-1-yl)-2-(4-bromophenyl)sulfanylethanone

InChI

InChI=1S/C14H18BrNOS/c15-12-5-7-13(8-6-12)18-11-14(17)16-9-3-1-2-4-10-16/h5-8H,1-4,9-11H2

InChI-Schlüssel

APPHGNHMDLJGPH-UHFFFAOYSA-N

Kanonische SMILES

C1CCCN(CC1)C(=O)CSC2=CC=C(C=C2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.